molecular formula C11H7F3N2O B2521993 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol CAS No. 66548-62-7

6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol

Cat. No. B2521993
CAS RN: 66548-62-7
M. Wt: 240.185
InChI Key: XNYLGZGSUSLBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04117130

Procedure details

A 112 g. portion of p-toluenesulfonic acid is dissolved in 500 ml. of tetrahydrofuran with stirring. Then 106 g. of morpholine is added portionwise with stirring. A 95.63 g. portion of m-trifluoromethylbenzaldehyde is added and the reaction mixture is stirred at reflux for 2 hours. The reaction mixture is cooled and a solution of 42.2 g. of potassium cyanide in 75 ml. of water is added. The mixture is then allowed to stir at reflux overnight. The reaction mixture is concentrated free of solvent and the concentrate is partitioned between water and chloroform. The organic layer is washed with saturated sodium bisulfite, dried over magnesium sulfate, treated with activated charcoal and filtered. The filtrate is concentrated in vacuo to afford α-(α,α,α-trifluoro-m-tolyl)-4-morpholineacetonitrile as a dark yellow oil. A 67.0 g. portion of the oil above is dissolved in two liters of tetrahydrofuran with stirring at room temperature. Stirring is continued while eight 10 ml. portions of ethyl acrylate and nine 5 ml. portions of a 30% solution of potassium hydroxide in ethyl alcohol are added to the reaction mixture over a 5 hour period. This reaction is slightly exothermic. The reaction mixture is allowed to stir at room temperature overnight. The mixture is treated with activated charcoal and filtered. The filtrate is concentrated free of solvent then is stripped several times with toluene. The concentrate is stirred with diethyl ether and filtered to remove insolubles. The filtrate is concentrated to a yellow oil then is chromatographed on a 75 cm. × 8 cm. glass column containing silica gel with chloroform as the solvent. The chromatographed material is stripped of chloroform to afford 47.0 g. of γ-cyano-γ-(α,α,α-trifluoro-m-tolyl)-4-morpholinebutyric acid as a yellow oil. The entire amount of the preceding product is combined with two liters of ethyl alcohol and 7.3 ml. of hydrazine hydrate. The mixture is stirred at reflux for 18 hours, then is concentrated free of solvent to afford a yellow oil which is stirred with petroleum ether to yield 14.55 g. of 4,5-dihydro-6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone as a white solid. The total amount of the product above is dissolved in 225 ml. of glacial acetic acid at ambient temperature, then 3.33 ml. of bromine is dissolved in 25 ml. of acetic acid and 2.5 ml. of this solution is added to the starting material above at room temperature. The reaction mixture is warmed on a steam bath for half an hour while the remaining bromine-acetic acid solution is added dropwise. Following complete discoloration, the reaction mixture is heated on a steam bath for half an hour, and is concentrated free of solvent. The solid concentrate is washed with water, filtered and air dried to afford 6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone as a cream colored solid.
[Compound]
Name
eight
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bromine acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
nine
Quantity
5 mL
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
γ-cyano-γ-(α,α,α-trifluoro-m-tolyl)-4-morpholinebutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
4,5-dihydro-6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C=C.[OH-].[K+].C.C(C(C1C=C(C(F)(F)F)C=CC=1)(N1CCOCC1)CCC(O)=O)#N.O.NN.[F:38][C:39]([F:54])([F:53])[C:40]1[CH:45]=[CH:44][CH:43]=[C:42]([C:46]2[CH2:47][CH2:48][C:49](=[O:52])[NH:50][N:51]=2)[CH:41]=1.BrBr.BrBr.C(O)(=O)C>O1CCCC1.C(O)C.C(O)(=O)C>[F:54][C:39]([F:38])([F:53])[C:40]1[CH:45]=[CH:44][CH:43]=[C:42]([C:46]2[CH:47]=[CH:48][C:49](=[O:52])[NH:50][N:51]=2)[CH:41]=1 |f:1.2,5.6,9.10|

Inputs

Step One
Name
eight
Quantity
10 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
bromine acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr.C(C)(=O)O
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Ten
Name
nine
Quantity
5 mL
Type
reactant
Smiles
Step Eleven
Name
solution
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0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Thirteen
Name
γ-cyano-γ-(α,α,α-trifluoro-m-tolyl)-4-morpholinebutyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(CCC(=O)O)(N1CCOCC1)C=1C=C(C=CC1)C(F)(F)F
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Fifteen
Name
4,5-dihydro-6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C=1CCC(NN1)=O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated free of solvent
STIRRING
Type
STIRRING
Details
The concentrate is stirred with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
then is chromatographed on a 75 cm
ADDITION
Type
ADDITION
Details
glass column containing silica gel with chloroform as the solvent
CUSTOM
Type
CUSTOM
Details
to afford 47.0 g
STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated free of solvent
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil which
CUSTOM
Type
CUSTOM
Details
to yield 14.55 g
DISSOLUTION
Type
DISSOLUTION
Details
The total amount of the product above is dissolved in 225 ml
CUSTOM
Type
CUSTOM
Details
at ambient temperature
ADDITION
Type
ADDITION
Details
of this solution is added to the starting material above at room temperature
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated on a steam bath for half an hour
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated free of solvent
CONCENTRATION
Type
CONCENTRATION
Details
The solid concentrate
WASH
Type
WASH
Details
is washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=CC=C1)C=1C=CC(NN1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.